2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine
Description
Historical Development of Pyridine-Based Sulfonamides
The synthesis of pyridine-sulfonamide hybrids traces back to the 1930s with the discovery of sulfapyridine (M&B 693), one of the first sulfonamide antibiotics effective against pneumococcal infections. Early work by Whitby and Evans demonstrated that introducing sulfonamide groups to pyridine rings enhanced antibacterial potency through mechanisms involving folate pathway inhibition. The foundational synthesis approach involved reacting sulfonyl chlorides with aminopyridines, a strategy later refined through base-mediated regioselective functionalization.
Modern advancements, such as the base-mediated C4-selective sulfonylation developed by Friedrich and Manolikakes (2022), enabled precise control over substitution patterns in pyridine systems. These methods laid the groundwork for designing derivatives like 2-chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine, which optimize steric and electronic properties for targeted applications.
Significance of 2,3-Dimethylphenyl Substitution in Medicinal Chemistry
The 2,3-dimethylphenyl group confers distinct advantages in drug design:
Properties
IUPAC Name |
2-chloro-3-(2,3-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-9-6-5-7-13(12(9)4)20(18,19)14-10(2)8-11(3)17-15(14)16/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGPDMPFWVOHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the sulfonylation of a dimethylphenyl derivative followed by chlorination and subsequent cyclization to form the pyridine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chloro or sulfonyl groups with other functional groups.
Scientific Research Applications
2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and dimethyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structurally analogous compound, 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS: 478262-71-4), provides a basis for comparison . Key differences and similarities are summarized below:
Table 1: Structural and Physicochemical Comparison
| Property | 2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine | 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine |
|---|---|---|
| Molecular Formula | C₁₆H₁₇ClNO₂S | C₁₉H₁₅BrClNO₄S₂ |
| Molar Mass (g/mol) | 322.88 | 500.81 |
| Sulfonyl Groups | 1 (2,3-dimethylphenyl) | 2 (4-bromophenyl and 4-chlorophenyl) |
| Halogen Substituents | Chlorine (position 2) | Bromine (4-bromophenyl), Chlorine (4-chlorophenyl) |
| Electron Effects | Moderate electron-withdrawing (sulfonyl + methyl) | Strong electron-withdrawing (dual sulfonyl + halogenated aryl) |
| Lipophilicity (Predicted) | Higher (due to methyl groups) | Lower (due to polar halogens) |
Key Findings:
Structural Complexity : The compound has dual sulfonyl groups and halogenated aryl rings, contributing to a 55% higher molar mass compared to the target compound . This increases steric hindrance and may reduce membrane permeability.
In contrast, the target compound’s 2,3-dimethylphenyl sulfonyl group balances electron withdrawal with steric protection from methyl substituents.
Halogen Influence : Bromine in ’s compound introduces heavy-atom effects, which could be advantageous in crystallography or photochemical applications. The target compound lacks halogens beyond chlorine, favoring metabolic stability in biological systems.
Synthetic Accessibility : The target compound’s simpler structure (single sulfonyl group) likely streamlines synthesis compared to the compound, which requires sequential sulfonylation steps.
Research Implications and Limitations
While the compound provides a useful benchmark, further comparative studies are needed to explore:
- Solubility and Stability : Experimental data on solubility in polar solvents (e.g., DMSO, water) and thermal stability.
- Biological Activity : Screening against enzyme targets (e.g., kinases, proteases) to correlate structural features with efficacy.
- Synthetic Pathways : Optimization of sulfonylation reactions for both compounds to improve yields.
Biological Activity
2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C15H16ClNO2S
- Molecular Weight : 309.81 g/mol
- CAS Number : 91536125
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. In a comparative analysis, it was found that this compound exhibited notable antibacterial properties against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Vancomycin | 16 |
| Enterococcus faecalis | 16 | Ampicillin | 32 |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of this compound on human breast cancer cells (MCF-7), the following results were obtained:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The IC50 value was calculated to be approximately 35 µM, indicating significant potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structural features. The presence of the chloro and sulfonyl groups enhances its lipophilicity and ability to penetrate cellular membranes, which is critical for its antimicrobial and anticancer efficacy.
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the compound have been assessed using computational models. The results suggest favorable characteristics for oral bioavailability and low toxicity levels in preliminary assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
